molecular formula C20H26O4 B162332 Gibberellin A9 methyl ester CAS No. 2112-08-5

Gibberellin A9 methyl ester

Cat. No.: B162332
CAS No.: 2112-08-5
M. Wt: 330.4 g/mol
InChI Key: GKRMJALKMNRHGF-WARWBDHMSA-N
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Mechanism of Action

Target of Action

Gibberellin A9 methyl ester (GA9-me), also known as methyl GA9, primarily targets the reproductive organs in certain plant species . It acts as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns and some other lower plants) . It also inhibits the formation of archegonia (female sex organs in ferns and some other lower plants) .

Mode of Action

GA9-me interacts with its targets by inducing antheridium formation and inhibiting archegonium formation . This dual action helps regulate the balance of male and female sex organs in the plants where it is active . The compound is rapidly converted in the prothallial tissue, suggesting it may be metabolized or modified after it is applied .

Biochemical Pathways

It is known that gibberellins, the class of compounds to which ga9-me belongs, play important roles in regulating growth and development in plants . They are involved in a wide range of processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Pharmacokinetics

It has been observed that exogenously applied ga9 is rapidly converted to ga9-me in the prothallial tissue . This suggests that the compound may be quickly absorbed and metabolized in the plant tissues where it is active.

Result of Action

The primary result of GA9-me’s action is the regulation of reproductive organ formation in certain plant species . By promoting antheridium formation and inhibiting archegonium formation, GA9-me can influence the balance of male and female sex organs in these plants .

Action Environment

It is known that the activity of gibberellins can be influenced by a variety of environmental factors, including light, temperature, and water availability

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A9 methyl ester can be synthesized from gibberellic acid through a series of chemical reactions. One common method involves converting methyl gibberellate into the methyl ester of 3-epigibberellin A1, followed by chlorination using triphenylphosphine and carbon tetrachloride. The resulting chlorides are then subjected to hydrogenolysis with tributyltin hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A9 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Gibberellin A9 methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of gibberellins.

    Biology: The compound is crucial in plant biology research, particularly in understanding the role of gibberellins in plant growth and development.

    Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellin derivatives in medicine.

    Industry: this compound is used in agriculture to promote plant growth and increase crop yields

Comparison with Similar Compounds

  • Gibberellin A1
  • Gibberellin A3 (Gibberellic Acid)
  • Gibberellin A4
  • Gibberellin A7

Comparison: Gibberellin A9 methyl ester is unique due to its specific structural features and biological activity. Unlike gibberellin A1 and gibberellin A3, which have hydroxyl groups at specific positions, gibberellin A9 lacks these groups, resulting in different biological effects. This compound is particularly effective in promoting cell elongation and growth in certain plant species .

Biological Activity

Gibberellin A9 methyl ester (GA9-me) is a significant compound in the gibberellin family, which are plant hormones crucial for various growth and developmental processes. This article delves into the biological activity of GA9-me, exploring its mechanisms, effects on plant physiology, and applications in research and agriculture.

Overview of this compound

GA9-me is a methyl ester derivative of gibberellin A9, characterized by its pentacyclic diterpenoid structure. The compound plays a vital role in promoting plant growth, influencing processes such as seed germination, stem elongation, and flowering timing. Its chemical formula is C20H26O4C_{20}H_{26}O_{4} with a molecular weight of 330.42 g/mol.

GA9-me functions primarily through its interaction with specific receptors in plant cells, triggering signaling cascades that regulate gene expression related to growth processes. Key aspects include:

  • Target Sites : Primarily affects reproductive organs in certain plants, inducing antheridium formation while inhibiting archegonium formation .
  • Biochemical Pathways : Involved in the gibberellin metabolic pathway, influencing various cellular processes through cell signaling and gene regulation .
  • Environmental Influences : Its activity can be modulated by environmental factors such as light, temperature, and water availability.

Biological Activities

GA9-me exhibits various biological activities that are essential for plant development:

  • Seed Germination : It effectively breaks dormancy in seeds of species like lettuce, tomato, and barley, leading to faster and more uniform germination.
  • Stem Elongation : Promotes cell division and elongation, significantly increasing plant height. This property is particularly useful in manipulating plant architecture in agricultural settings.
  • Flowering Regulation : Induces flowering in long-day plants and helps overcome photoperiod requirements for flowering .
  • Fruit Development : Enhances fruit set and quality by promoting parthenocarpy (fruit development without fertilization) in certain crops.

Case Studies

  • Germination Studies :
    • Research demonstrated that GA9-me applied to lettuce seeds resulted in a significant increase in germination rates compared to untreated controls. The compound was effective at concentrations as low as 1010M10^{-10}M for promoting antheridium formation .
  • Stem Growth in Rice :
    • A study involving rice plants showed that GA9-me application led to increased stem length and grain yield. This highlights its potential for enhancing crop productivity under controlled conditions.
  • Reproductive Organ Formation :
    • In Lygodium japonicum, GA9-me was identified as an antheridiogen that promotes male reproductive organ formation while inhibiting female organ development. This dual action was confirmed through chromatographic analysis of culture extracts containing GA9-me .

Comparison with Other Gibberellins

The following table compares GA9-me with other gibberellins regarding their structural features and biological activities:

Compound NameMolecular FormulaUnique Features
Gibberellic AcidC19H22O6C_{19}H_{22}O_{6}Precursor to many gibberellins; more hydroxyl groups
Gibberellin A2C20H28O4C_{20}H_{28}O_{4}Distinct structural variations affecting activity
Gibberellin A3C20H24O5C_{20}H_{24}O_{5}Known for its role in seed germination
Gibberellin A20C20H28O5C_{20}H_{28}O_{5}Exhibits different biological activities

GA9-me is unique due to its specific methylation at the carboxyl group, enhancing its stability and biological activity compared to other gibberellins .

Properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMJALKMNRHGF-WARWBDHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555159
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-08-5
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the stereochemical outcome of hydration reactions at the C-16 position in gibberellins like gibberellin A9?

A1: Research using spectroscopic analysis and X-ray crystallography has shown that the hydration of the 16-ene in gibberellins, including gibberellin A9, results in the formation of alcohols with a (16R)-stereochemistry. [, ] This stereospecificity is important for understanding the biological activity of these compounds.

Q2: Can gibberellin A9 methyl ester be synthesized from other gibberellins, and what does this tell us about its structure?

A2: Yes, this compound can be synthesized from both gibberellic acid and a mixture of gibberellins A4/A7. [] This synthesis confirms the structural similarities between these gibberellins and provides insights into the potential biosynthetic pathways of this compound in plants.

Q3: How is this compound metabolized by fungi, and what are the implications for its biological activity?

A3: this compound is metabolized by certain fungi, such as Gibberella fujikuroi and Rhizopus nigricans. [] The specific metabolites produced vary depending on the fungal species. For example, Gibberella fujikuroi converts this compound primarily into gibberellins A20 and A40, along with other metabolites like didehydrogibberellin A9 derivatives and hydroxylated forms. This metabolism highlights the potential for biotransformation of this compound in the environment and suggests possible roles for these metabolites in plant-fungal interactions.

Q4: Has this compound been identified in any natural sources?

A4: Yes, this compound has been identified as a naturally occurring substance in the plant Lygodium japonicum where it plays a role in regulating the formation of reproductive organs. [] This discovery suggests a potential ecological role for this compound and highlights the diversity of plant hormones in nature.

Q5: Does this compound exhibit estrogenic activity?

A5: this compound, along with other gibberellins (GA9, GA4, GA3, and their methyl esters), were tested for estrogenic activity using a recombinant yeast bioassay and were found to have no detectable activity. [] This finding suggests that this compound does not directly interact with the human estrogen receptor.

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